3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. This compound features a cyclohexyl ring substituted with a prop-2-en-1-yl group and a methyl group, attached to an aniline moiety. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline can be achieved through several synthetic routes. One common method involves the alkylation of aniline with a suitable cyclohexyl derivative. For instance, the reaction between 3-methylcyclohexylamine and allyl bromide in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction is typically carried out in an organic solvent like ethanol or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the saturation of the double bond in the prop-2-en-1-yl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the aniline ring using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Nitro or bromo derivatives of the aniline ring.
Scientific Research Applications
3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[(2E)-3-phenyl-2-propen-1-yl]aniline: Similar structure with a phenyl group instead of a cyclohexyl group.
3-Methyl-N-(2-methylpentan-2-yl)aniline: Similar structure with a different alkyl substituent on the aniline ring.
Uniqueness
3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline is unique due to the presence of both a cyclohexyl ring and a prop-2-en-1-yl group, which confer distinct chemical and physical properties. These structural features may result in unique biological activities and industrial applications compared to other similar compounds.
Properties
CAS No. |
139010-14-3 |
---|---|
Molecular Formula |
C16H23N |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
3-methyl-N-(1-prop-2-enylcyclohexyl)aniline |
InChI |
InChI=1S/C16H23N/c1-3-10-16(11-5-4-6-12-16)17-15-9-7-8-14(2)13-15/h3,7-9,13,17H,1,4-6,10-12H2,2H3 |
InChI Key |
ICCBEBRDHLZXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2(CCCCC2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.